

"N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide" potential biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide*

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An In-depth Technical Guide to the Potential Biological Activity of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**

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Publication Date: January 6, 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the molecule **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**. While direct biological studies on this specific compound are limited, its structural features, particularly the presence of a sulfonamide group and diethanolamine moiety, suggest a range of plausible pharmacological activities. This document synthesizes the existing knowledge on related compounds and the broader class of sulfonamides to propose a structured research framework for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.

Introduction and Molecular Profile

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known as N-tosyldiethanolamine, is a chemical compound with the molecular formula $C_{11}H_{17}NO_4S$ ^[1]. It belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. Sulfonamides are a cornerstone of modern medicine, renowned for their broad spectrum of biological activities including antibacterial, diuretic, hypoglycemic, antithyroid, and antitumor actions^[2].

The structure of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** incorporates a p-toluenesulfonyl group (tosyl group) and a diethanolamine moiety. The tosyl group is a common functional group in organic synthesis and has been incorporated into various biologically active molecules. The diethanolamine portion of the molecule introduces two hydroxyl groups, which can influence its solubility, hydrogen bonding capacity, and potential for metabolic modification. While diethanolamine itself can have irritant properties, its incorporation into larger molecules can lead to pharmaceutically useful compounds^[2].

Table 1: Physicochemical Properties of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**

Property	Value	Source
Molecular Formula	$C_{11}H_{17}NO_4S$	PubChem ^[1]
Molecular Weight	259.32 g/mol	PubChem ^[1]
IUPAC Name	N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide	PubChem ^[1]
CAS Number	7146-67-0	PubChem ^[1]
Appearance	White crystals	^[2]
Melting Point	95-98 °C	^[2]

Postulated Biological Activities and Mechanistic Rationale

Based on the chemical structure and the known activities of the sulfonamide class, we postulate three primary areas of potential biological activity for **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**:

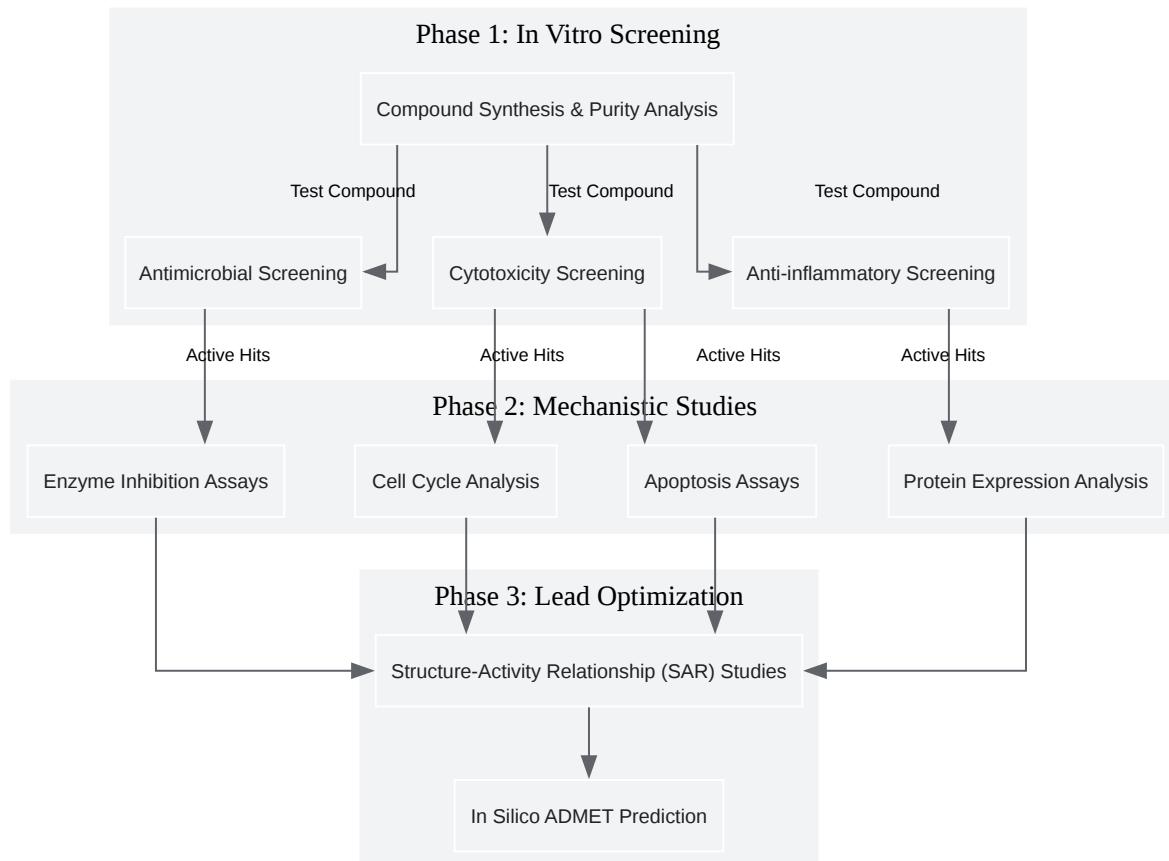
methylbenzenesulfonamide:

- **Antimicrobial Activity:** Sulfonamides historically revolutionized medicine as the first class of effective antibacterial agents[2]. They typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[2]. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows it to block this crucial metabolic pathway.
- **Anticancer Activity:** The ethylenediamine moiety present in related structures is known to be a feature in compounds exhibiting cytotoxic activity against various cancer cell lines[3]. The proposed mechanism often involves cell cycle arrest and the induction of apoptosis, potentially through the disruption of mitochondrial membrane potential[3].
- **Anti-inflammatory Activity:** Certain sulfonamide-containing compounds have demonstrated anti-inflammatory properties. The mechanism can involve the inhibition of key inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and cyclooxygenase-2 (COX-2)[4].

The following sections will detail the experimental workflows to investigate these postulated activities.

Proposed Experimental Investigation Workflow

A systematic investigation of the biological potential of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** should follow a tiered approach, starting with *in vitro* screening and progressing to more complex cellular and potentially *in vivo* models.



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Caption: Proposed workflow for the biological evaluation of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**.

Detailed Experimental Protocols Synthesis and Characterization

A reliable synthesis protocol is crucial for obtaining high-purity **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** for biological testing.

Protocol 4.1.1: Synthesis of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide**[2]

- Dissolve diethanolamine (1 equivalent) in dichloromethane (CH_2Cl_2) in a round-bottom flask.
- Add pyridine (1.1 equivalents) to the solution to act as a base.
- Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution.
- Reflux the reaction mixture for 4 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Upon completion, remove the pyridine in *vacuo*.
- Purify the crude product by crystallization from a suitable solvent system (e.g., hexane and ethyl acetate).
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity Screening

Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

- Prepare a stock solution of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) to a final concentration of approximately 5×10^5 CFU/mL.

- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity Screening

Protocol 4.3.1: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

- Seed cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, PC3 - prostate)[3] in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** for 24, 48, and 72 hours.
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

Protocol 4.4.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

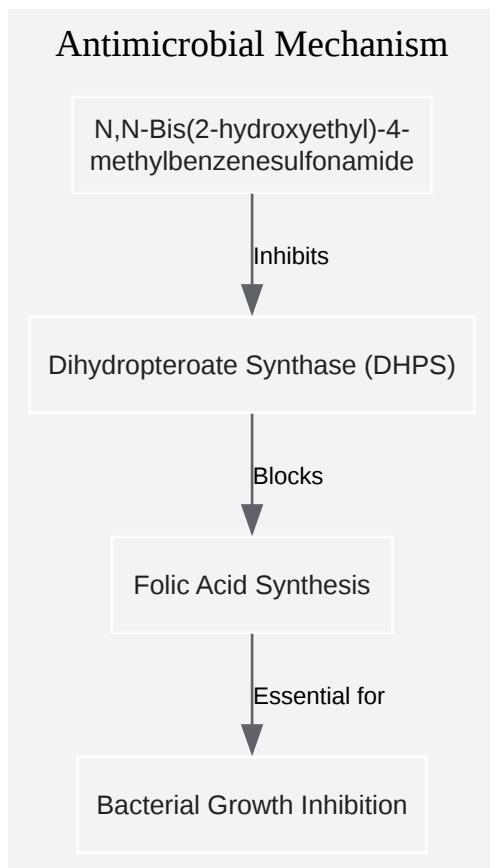
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

- Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of **N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent.
- Measure the absorbance at 540 nm and calculate the percentage of NO production inhibition compared to LPS-stimulated cells without the compound.

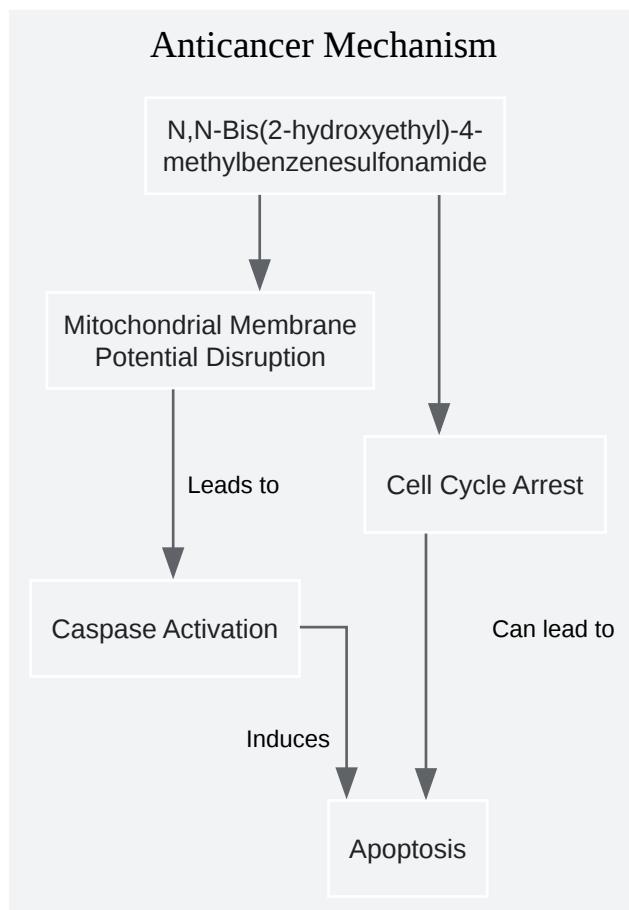
Mechanistic Elucidation Pathways

Should initial screening reveal significant activity, the following diagrams illustrate potential pathways for further mechanistic investigation.



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Caption: Postulated antimicrobial mechanism of action via inhibition of folic acid synthesis.

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Caption: Potential anticancer mechanisms involving apoptosis and cell cycle arrest.

Concluding Remarks and Future Directions

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide presents an intriguing scaffold for the development of novel therapeutic agents. Its structural relationship to the well-established sulfonamide class of drugs provides a strong rationale for investigating its biological activities. The experimental framework outlined in this guide offers a systematic and robust approach to exploring its potential as an antimicrobial, anticancer, and anti-inflammatory compound. Positive findings from these initial studies would warrant further investigation into its

mechanism of action, structure-activity relationships, and in vivo efficacy. The scientific community is encouraged to build upon this foundational guide to unlock the full therapeutic potential of this promising molecule.

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- To cite this document: BenchChem. ["N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide" potential biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581310#n-n-bis-2-hydroxyethyl-4-methylbenzenesulfonamide-potential-biological-activity>]

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